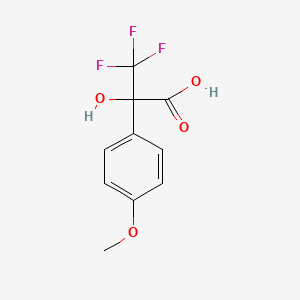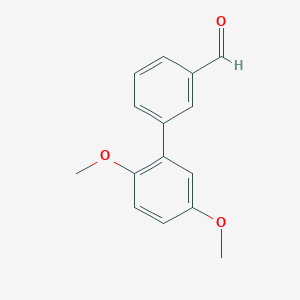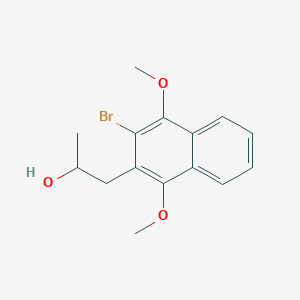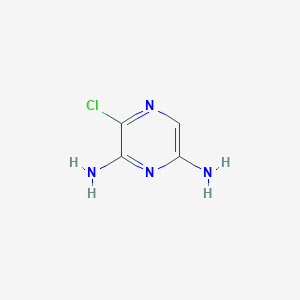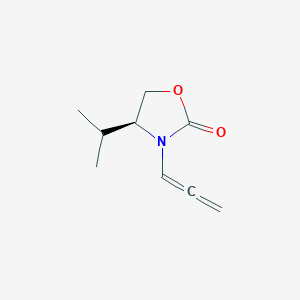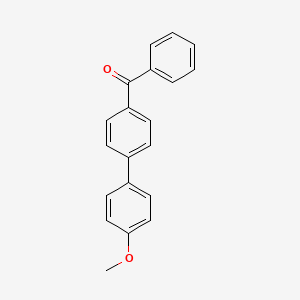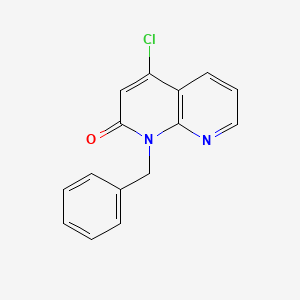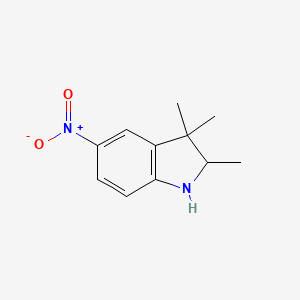
2,3,3-Trimethyl-5-nitroindoline
Descripción general
Descripción
2,3,3-Trimethyl-5-nitroindoline is a chemical compound with the formula C11H14N2O2 and a molecular weight of 206.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2,3,3-Trimethyl-5-nitroindoline and its derivatives has been reported in the literature. For instance, 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives containing nitro and formyl groups are synthesized via the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . Another method involves the nitration of 2,3,3-trimethylindolenine .Molecular Structure Analysis
The InChI code for 2,3,3-Trimethyl-5-nitroindoline is 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 .Chemical Reactions Analysis
One of the known reactions involving 2,3,3-Trimethyl-5-nitroindoline is its conversion to 3-nitroindoles via electrochemical cyclisation in the presence of potassium iodide .Aplicaciones Científicas De Investigación
EPR Oximetry Probes
Isoindoline nitroxides, including 2,3,3-Trimethyl-5-nitroindoline derivatives, are useful as probes for Electron Paramagnetic Resonance (EPR) oximetry in biological systems due to their low cytotoxicity and favorable EPR characteristics. They are particularly advantageous in viable systems for measuring intracellular oxygen, pH, and cellular redox metabolism (Khan et al., 2011); (Shen et al., 2002).
Photochemical Studies
2,3,3-Trimethyl-5-nitroindoline derivatives are used in photochemical studies for the rapid release of active molecules. Their efficiency in photorelease is enhanced when attached to a benzophenone triplet-sensitizing antenna, proving effective in biological experiments, particularly in neuroscience (Papageorgiou et al., 2004).
Synthesis of Water Soluble Nitroxides
These compounds have been synthesized in water-soluble forms for various applications. Their transformation in the presence of radicals can be monitored through UV-VIS spectroscopy, suggesting potential use in free radical studies (Reid & Bottle, 1998).
Materials Engineering and Microstructure Fabrication
2,3,3-Trimethyl-5-nitroindoline derivatives have been incorporated into polypeptides for potential materials engineering applications. They enable changes in molecular composition through photoreactive processes, suggesting applications in three-dimensional microstructure fabrication (Hatch et al., 2016).
Photochromic Studies
These derivatives have been studied for their photochromic behavior, particularly in the synthesis of spiropyran derivatives. This research is relevant in the development of photochromic materials and optical filters (Sepehr et al., 2021); (Pościk & Wandelt, 2009).
Antimicrobial and Anti-inflammatory Studies
These compounds have shown potential in antimicrobial, anti-inflammatory, and antinociceptive activities, expanding their applications in medical research (Bassyouni et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for 2,3,3-Trimethyl-5-nitroindoline is not mentioned in the search results, it’s worth noting that some of its derivatives exhibit photochromic behavior. They can exist in two forms, the closed-ring spiropyran form and the open-ring merocyanine (MC) form, and can be converted from one form to another upon UV irradiation .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,3-trimethyl-5-nitro-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQOPJVEBBOOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513236 | |
| Record name | 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-5-nitroindoline | |
CAS RN |
916792-03-5 | |
| Record name | 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





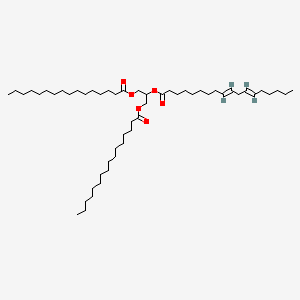
![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)

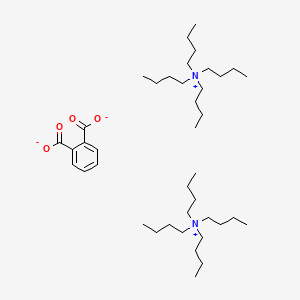
![2,2-Difluoro-1-imidazo[1,2-A]pyridin-3-YL-ethanone](/img/structure/B1625555.png)
